1-Tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Description
Introduction to 1-Tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Chemical Identity and Nomenclature
IUPAC Naming Conventions
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic chemistry naming principles. The most commonly accepted IUPAC name is 1-O-tert-butyl 2-O-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate. This nomenclature reflects the structural components of the molecule, including the pyrrolidine ring system, the hydroxyl substitution at the 4-position, and the two distinct ester protecting groups.
The systematic naming also incorporates stereochemical descriptors when referring to specific enantiomers. For the (2S,4R) stereoisomer, the complete IUPAC name becomes 1-O-tert-butyl 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate. Similarly, the (2R,4S) stereoisomer is designated as 1-O-tert-butyl 2-O-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate. The stereochemical descriptors are crucial for distinguishing between the different spatial arrangements of atoms around the chiral centers.
Common Synonyms and Registry Numbers
The compound is known by numerous synonyms in chemical literature and commercial databases, reflecting its widespread use in synthetic chemistry. The most frequently encountered common name is N-tert-butoxycarbonyl-4-hydroxy-proline methyl ester, often abbreviated in literature as Boc-Hyp-OMe. This naming convention emphasizes the compound's role as a protected derivative of 4-hydroxyproline.
Table 1: Registry Numbers and Common Synonyms
Other frequently used synonyms include (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester, methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylate, and 1-(tert-Butyl) 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate. The diversity of naming conventions reflects the compound's importance across different chemical disciplines and commercial applications.
Structural Characteristics
Molecular Formula and Weight
The molecular formula for all stereoisomers of this compound is C₁₁H₁₉NO₅. This formula indicates the presence of eleven carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and five oxygen atoms. The molecular weight is consistently reported as 245.27 grams per mole across multiple authoritative sources.
Table 2: Molecular Composition Analysis
| Element | Count | Atomic Mass Contribution (amu) | Percentage by Mass |
|---|---|---|---|
| Carbon | 11 | 132.11 | 53.86% |
| Hydrogen | 19 | 19.15 | 7.81% |
| Nitrogen | 1 | 14.01 | 5.71% |
| Oxygen | 5 | 80.00 | 32.62% |
| Total | 36 | 245.27 | 100.00% |
The relatively high oxygen content reflects the presence of multiple functional groups, including the hydroxyl group and two ester moieties. The molecular weight of 245.27 grams per mole places this compound in the category of small organic molecules suitable for pharmaceutical and synthetic applications.
Stereochemical Configuration
The stereochemical configuration of this compound is of paramount importance for its biological activity and synthetic utility. The compound contains two chiral centers: the carbon at position 2 (bearing the carboxylate group) and the carbon at position 4 (bearing the hydroxyl group). This results in four possible stereoisomers, though only specific configurations are commonly encountered in practice.
The (2S,4R) configuration, also known as the trans-L isomer, is the most prevalent form and corresponds to the naturally occurring L-4-hydroxyproline configuration found in collagen. This stereoisomer exhibits a specific rotation of -63° to -67° when measured at 20°C with a concentration of 1 gram per 100 milliliters in chloroform. The trans relationship between the hydroxyl group and the carboxylate substituent is crucial for the compound's conformational properties.
The (2R,4S) configuration represents the trans-D isomer and exhibits opposite optical rotation properties. Research has demonstrated that the stereochemical configuration significantly affects the compound's conformational behavior and its utility in peptide synthesis. The trans configuration between the hydroxyl and carboxylate groups is energetically favored due to reduced steric interactions compared to the cis arrangement.
Table 3: Stereoisomer Properties
| Configuration | Specific Rotation | Melting Point | Crystal System | Reference |
|---|---|---|---|---|
| (2S,4R) | -63° to -67° (c=1, CHCl₃) | 92-96°C | Available | |
| (2R,4S) | +62° to +66° (c=1, EtOH) | 78-82°C | Not specified |
Functional Group Analysis
The molecular structure of this compound contains several distinct functional groups that determine its chemical reactivity and synthetic utility. The pyrrolidine ring system serves as the core scaffold, providing structural rigidity and defining the overall three-dimensional shape of the molecule.
The tert-butyl ester group at position 1 functions as a protecting group for the nitrogen atom, preventing unwanted side reactions during synthetic transformations. This protecting group is particularly valuable because it can be selectively removed under acidic conditions without affecting other parts of the molecule. The methyl ester at position 2 provides protection for the carboxylic acid functionality while maintaining the potential for further chemical modifications.
The hydroxyl group at position 4 represents a key reactive center that can participate in various chemical transformations. This hydroxyl group can undergo substitution reactions, such as fluorination to produce fluoroproline derivatives, or can be involved in hydrogen bonding interactions that affect the compound's conformational properties.
Table 4: Functional Group Analysis
| Functional Group | Position | Chemical Role | Reactivity Profile |
|---|---|---|---|
| Pyrrolidine ring | Core | Structural scaffold | Conformationally constrained |
| Tert-butyl ester | N-1 | Nitrogen protection | Acid-labile protecting group |
| Methyl ester | C-2 | Carboxyl protection | Base-stable, acid-stable |
| Hydroxyl | C-4 | Reactive center | Hydrogen bonding, substitution |
The InChI string for the (2S,4R) stereoisomer is InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8+/m1/s1, which provides a standardized representation of the compound's connectivity and stereochemistry. The corresponding InChI Key is MZMNEDXVUJLQAF-SFYZADRCSA-N, which serves as a unique identifier for database searches and chemical informatics applications.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMNEDXVUJLQAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
Stepwise Protection Using Di-tert-butyl Dicarbonate
The most widely documented synthesis begins with 4-hydroxy-D-proline methyl ester hydrochloride as the starting material. This method involves sequential protection of the amine and carboxyl groups under controlled conditions.
Reaction Mechanism and Conditions
Deprotonation and Boc Protection :
The hydrochloride salt of 4-hydroxy-D-proline methyl ester is treated with a base such as triethylamine (TEA) or $$ N,N $$-diisopropylethylamine (DIPEA) in anhydrous dichloromethane (DCM) to free the amine. Di-tert-butyl dicarbonate (Boc anhydride) is then added stoichiometrically to introduce the tert-butoxycarbonyl (Boc) protecting group. The reaction is typically conducted at 0–25°C for 4–12 hours, achieving near-quantitative conversion.$$
\text{4-Hydroxy-D-proline methyl ester hydrochloride} + (\text{Boc})_2\text{O} \xrightarrow[\text{DCM, TEA}]{0–25^\circ\text{C}} \text{1-Tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate}
$$Work-Up and Purification :
The crude product is isolated via extraction (using water and DCM), followed by column chromatography on silica gel with ethyl acetate/hexane eluents. Crystallization from diethyl ether or methanol yields the pure compound as a white powder.
Key Parameters
Alternative Approaches in Stereochemical Control
While the Boc protection method dominates industrial workflows, alternative strategies address challenges in stereoselective synthesis:
Enzymatic Resolution
Lipases and esterases have been employed to resolve racemic mixtures of 4-hydroxypyrrolidine intermediates, though this approach is less common due to higher costs and scalability limitations. For example, immobilized Candida antarctica lipase B (CAL-B) selectively hydrolyzes the undesired enantiomer, enriching the (2R,4R)-configuration.
Asymmetric Catalysis
Chiral Lewis acids, such as bis(oxazoline)-copper complexes, enable direct asymmetric synthesis from proline precursors. These catalysts induce >90% enantiomeric excess (ee) but require stringent anhydrous conditions and elevated temperatures (50–80°C).
Reaction Optimization and Catalytic Systems
Solvent and Base Screening
Optimal solvent systems balance reactivity and solubility. Polar aprotic solvents (e.g., tetrahydrofuran (THF)) accelerate Boc protection but may promote ester hydrolysis. Nonpolar solvents (e.g., DCM) mitigate side reactions but slow reaction kinetics. A comparative study of bases revealed that sterically hindered amines (e.g., DIPEA) improve yields by minimizing nucleophilic attack on the Boc group.
Industrial Production Techniques
Large-scale synthesis employs continuous-flow reactors to enhance heat and mass transfer. Key considerations include:
Chemical Reactions Analysis
1-Tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for the synthesis of biologically active compounds.
Medicine: It serves as a precursor in the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound it is being used to synthesize .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Stereoisomers
The compound’s stereochemistry and substituent modifications differentiate it from analogous pyrrolidine and piperidine derivatives.
Physicochemical Properties
- Hydroxyl Group Position : The 4-hydroxy group in pyrrolidine derivatives enhances hydrogen-bonding capacity compared to 3-hydroxy or 5-hydroxy isomers, impacting solubility and target binding .
- Ester Groups : The tert-butyl ester offers steric protection for the amine, while the methyl ester facilitates hydrolysis during downstream reactions .
Biological Activity
1-Tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate (CAS No. 135042-17-0) is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₉N₀₅
- Molecular Weight : 245.27 g/mol
- Purity : Typically around 97%
- Physical Form : White powder
This compound functions primarily as an inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a chaperone protein that stabilizes many client proteins involved in cancer cell signaling pathways. Inhibition of HSP90 leads to the degradation of these client proteins, disrupting oncogenic signaling and promoting apoptosis in cancer cells .
Inhibition of HSP90
Research indicates that compounds similar to this compound have shown significant anti-tumor activity through the inhibition of HSP90. For example, studies have demonstrated that HSP90 inhibitors can destabilize various client proteins such as AKT, HER-2, and CDK4, which are crucial for tumor growth and survival .
Case Study: Preclinical Trials
In preclinical models, the compound has been tested for its efficacy in treating various cancers. For instance:
- Breast Cancer Models : Administration of HSP90 inhibitors resulted in reduced tumor size and increased apoptosis rates in xenograft models.
- Melanoma Studies : Similar compounds have shown promise in clinical trials, demonstrating anti-tumor activity without significant toxicity at therapeutic doses .
Data Table: Biological Activity Summary
Structural Insights
The compound's structure includes a pyrrolidine ring with hydroxyl and dicarboxylate functionalities that contribute to its biological activity. The twisted conformation of the pyrrolidine ring allows for effective binding to the ATP-binding site of HSP90, enhancing its inhibitory effects .
Safety and Toxicity
While the compound exhibits promising biological activity, safety assessments indicate potential hazards. The GHS classification includes warnings for harmful effects if ingested or inhaled. Precautionary measures are necessary during handling to mitigate risks associated with exposure .
Q & A
Basic: What are the standard synthetic protocols for preparing 1-Tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate?
The compound is typically synthesized via multi-step protection strategies. For example, the hydroxyl group at the 4-position can be introduced through stereoselective reduction or functionalization of a precursor. A documented method involves dissolving the 4-hydroxy intermediate in anhydrous dichloromethane under a nitrogen atmosphere and reacting it with acylating agents like 4-nitrobenzoyl chloride to form derivatives (e.g., (2S,4R)-4-((4-nitrobenzoyl)oxy)pyrrolidine-1,2-dicarboxylate) . Key steps include:
- Use of inert atmospheres to prevent oxidation.
- Protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group and the carboxylic acid as a methyl ester.
- Validation of intermediates via NMR and mass spectrometry .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Characterization relies on a combination of:
- NMR Spectroscopy : H and C NMR to confirm regiochemistry and stereochemistry (e.g., distinguishing (2S,4R) vs. (2S,4S) configurations) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated vs. observed mass; deviations < 0.001 Da indicate purity) .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., carbonyl stretches at ~1745 cm for esters) .
- X-ray Crystallography : For unambiguous stereochemical assignment, though less common due to crystallization challenges .
Advanced: How can researchers optimize the stereochemical outcome during the synthesis of derivatives?
Stereochemical control is critical for biological activity. Strategies include:
- Chiral Auxiliaries : Use of enantiomerically pure starting materials (e.g., (2S,4R)-configured precursors) .
- Asymmetric Catalysis : Palladium-catalyzed cross-couplings or enzymatic reductions to favor specific diastereomers .
- Chromatographic Resolution : Chiral HPLC or flash chromatography to separate stereoisomers (e.g., resolving (2S,4R) from (2S,4S) derivatives) .
Advanced: How to address discrepancies between calculated and observed spectral data?
Discrepancies in spectral data (e.g., mass or NMR shifts) often arise from:
- Rotameric Equilibria : Detectable in C NMR as split peaks for labile protons (e.g., tert-butyl groups) .
- Solvent Effects : Compare spectra across solvents (CDCl vs. DMSO-d) to confirm assignments.
- Isotopic Impurities : Verify using high-resolution MS and elemental analysis .
- Dynamic NMR : Variable-temperature NMR to resolve overlapping signals from conformational exchange .
Advanced: What strategies are employed to functionalize the 4-hydroxy group for drug synthesis?
The 4-hydroxy group is a key site for derivatization:
- Acylation : React with activated esters (e.g., 4-nitrobenzoyl chloride) under mild conditions (CHCl, room temperature) to introduce electrophilic groups .
- Mitsunobu Reaction : Convert hydroxyl to ethers or amines using triphenylphosphine and diethyl azodicarboxylate (DEAD) .
- Protection-Deprotection : Temporarily protect the hydroxyl as a silyl ether (e.g., TBS) during multi-step syntheses .
Advanced: What are the best practices for handling sensitive intermediates in multi-step syntheses?
Key considerations include:
- Moisture Sensitivity : Store hygroscopic intermediates (e.g., Boc-protected amines) under nitrogen or argon .
- Low-Temperature Reactions : Perform lithiations or Grignard reactions at −78°C to prevent side reactions .
- Catalytic Transfer Hydrogenation : Use Pd/C or Raney nickel under controlled hydrogen pressure to reduce azides or nitro groups without over-reduction .
- In Situ Monitoring : Employ TLC or LC-MS to track reaction progress and minimize degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
